molecular formula C8H4Br2FN B1410695 2,4-Dibromo-3-fluorophenylacetonitrile CAS No. 1804933-99-0

2,4-Dibromo-3-fluorophenylacetonitrile

Cat. No. B1410695
CAS RN: 1804933-99-0
M. Wt: 292.93 g/mol
InChI Key: KSAKBDAMZHONEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-3-fluorophenylacetonitrile (DBFPA) is a compound that has been studied extensively over the past decade due to its potential applications in the field of organic synthesis. DBFPA is a versatile compound that can be used in a variety of synthetic reactions, and it has been used in a number of scientific research applications.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorophenylacetonitrile is not fully understood. It is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows 2,4-Dibromo-3-fluorophenylacetonitrile to interact with other molecules, such as nucleophiles, and to form new bonds. The exact mechanism of action of 2,4-Dibromo-3-fluorophenylacetonitrile is still being studied and is an area of active research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dibromo-3-fluorophenylacetonitrile are not yet fully understood. However, some studies have shown that 2,4-Dibromo-3-fluorophenylacetonitrile can interact with certain enzymes in the body and can affect their activity. It has also been shown to have an effect on the expression of certain genes. Additionally, 2,4-Dibromo-3-fluorophenylacetonitrile has been found to be toxic to certain cells, and it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-Dibromo-3-fluorophenylacetonitrile in laboratory experiments is that it is a versatile compound that can be used in a variety of synthetic reactions. Additionally, 2,4-Dibromo-3-fluorophenylacetonitrile is relatively inexpensive and easy to obtain. However, there are some limitations to using 2,4-Dibromo-3-fluorophenylacetonitrile in laboratory experiments. For example, 2,4-Dibromo-3-fluorophenylacetonitrile is toxic and should be handled with care. Additionally, 2,4-Dibromo-3-fluorophenylacetonitrile can be difficult to purify, and it can be unstable in certain conditions.

Future Directions

There are a number of potential future directions for 2,4-Dibromo-3-fluorophenylacetonitrile research. One potential direction is to further explore the biochemical and physiological effects of 2,4-Dibromo-3-fluorophenylacetonitrile. Additionally, further research could be conducted on the synthesis of 2,4-Dibromo-3-fluorophenylacetonitrile and the development of new synthetic methods. Another potential direction is to explore the potential applications of 2,4-Dibromo-3-fluorophenylacetonitrile in the fields of drug discovery and development. Additionally, further research could be conducted on the potential use of 2,4-Dibromo-3-fluorophenylacetonitrile as a fluorescent probe for imaging and sensing applications. Finally, further research could be conducted on the potential use of 2,4-Dibromo-3-fluorophenylacetonitrile in the synthesis of novel antimicrobial agents.

Scientific Research Applications

2,4-Dibromo-3-fluorophenylacetonitrile has a number of scientific research applications. It has been used as a building block in the synthesis of a variety of organic compounds, such as small molecules, peptides, and proteins. It has also been used in the synthesis of novel antimicrobial agents, and it has been used in the synthesis of inhibitors of enzymes involved in cancer and inflammation. Additionally, 2,4-Dibromo-3-fluorophenylacetonitrile has been used in the synthesis of fluorescent probes for imaging and sensing applications.

properties

IUPAC Name

2-(2,4-dibromo-3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAKBDAMZHONEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-fluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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